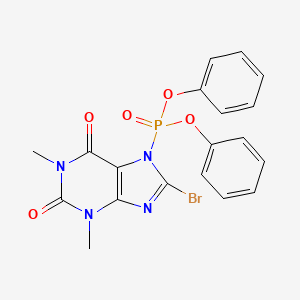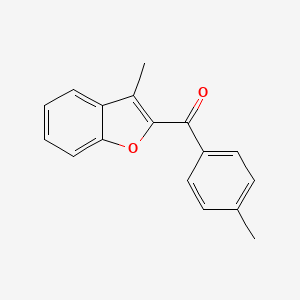![molecular formula C15H21ClN2O3S B5208638 N-[3-(1-azepanyl)-3-oxopropyl]-4-chlorobenzenesulfonamide](/img/structure/B5208638.png)
N-[3-(1-azepanyl)-3-oxopropyl]-4-chlorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(1-azepanyl)-3-oxopropyl]-4-chlorobenzenesulfonamide, also known as AZP-531, is a novel drug that has gained significant attention in the scientific community due to its potential therapeutic applications. This drug was first synthesized in 2014 and has since been the subject of numerous scientific studies. In
Aplicaciones Científicas De Investigación
N-[3-(1-azepanyl)-3-oxopropyl]-4-chlorobenzenesulfonamide has been shown to have potential therapeutic applications in the treatment of various diseases. One of the main areas of research for this drug is its effect on obesity and diabetes. This compound has been shown to increase insulin sensitivity and reduce body weight in animal models. Additionally, this compound has been shown to improve glucose metabolism and reduce liver fat accumulation.
Mecanismo De Acción
N-[3-(1-azepanyl)-3-oxopropyl]-4-chlorobenzenesulfonamide acts as an agonist of the melanocortin-4 receptor (MC4R), which is a key regulator of energy balance and glucose metabolism. Activation of MC4R by this compound leads to increased energy expenditure, reduced food intake, and improved glucose metabolism. This mechanism of action has been shown to be effective in reducing body weight and improving glucose metabolism in animal models.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal models, this compound has been shown to increase energy expenditure, reduce food intake, improve glucose metabolism, and reduce liver fat accumulation. Additionally, this compound has been shown to increase insulin sensitivity and reduce body weight.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[3-(1-azepanyl)-3-oxopropyl]-4-chlorobenzenesulfonamide for lab experiments is its specificity for the MC4R receptor. This allows researchers to study the effects of MC4R activation without the confounding effects of other receptors. Additionally, this compound has been shown to be effective in animal models, which makes it a useful tool for preclinical studies. However, one limitation of this compound is that it has not yet been tested in humans, which limits its potential therapeutic applications.
Direcciones Futuras
There are a number of potential future directions for research on N-[3-(1-azepanyl)-3-oxopropyl]-4-chlorobenzenesulfonamide. One area of research is the potential therapeutic applications of this compound in humans. Clinical trials are needed to determine the safety and efficacy of this compound in humans. Additionally, further research is needed to understand the long-term effects of this compound on glucose metabolism, body weight, and liver fat accumulation. Finally, there is potential for the development of other MC4R agonists that may be more effective or have fewer side effects than this compound.
Métodos De Síntesis
The synthesis of N-[3-(1-azepanyl)-3-oxopropyl]-4-chlorobenzenesulfonamide involves the reaction of 4-chlorobenzenesulfonyl chloride with 1-azepanone, followed by the addition of 3-oxopropylamine. The resulting compound is then purified through column chromatography to obtain the final product. This synthesis method has been reported to yield high purity and yield of this compound.
Propiedades
IUPAC Name |
N-[3-(azepan-1-yl)-3-oxopropyl]-4-chlorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O3S/c16-13-5-7-14(8-6-13)22(20,21)17-10-9-15(19)18-11-3-1-2-4-12-18/h5-8,17H,1-4,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQSVZADEEKBOKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CCNS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-2-(4-ethoxyphenyl)quinoline](/img/structure/B5208558.png)
![ethyl 7-cyclopropyl-3-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5208566.png)

![3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5208575.png)

![5-{3-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5208582.png)
![7-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5208593.png)
![10-{3-[4-(2-adamantyl)-1-piperazinyl]propanoyl}-2-(trifluoromethyl)-10H-phenothiazine dihydrochloride](/img/structure/B5208596.png)
![N-(3,4-difluorophenyl)-1-[4-(1H-tetrazol-1-ylmethyl)benzoyl]-3-piperidinamine](/img/structure/B5208604.png)

![4-(5-{[3-(3-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5208615.png)

![2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B5208628.png)
![N-1,3-benzodioxol-5-yl-3-chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5208635.png)